molecular formula C22H27ClN2O2 B12134809 1-[4-(4-Chlorophenyl)piperazinyl]-3-indan-5-yloxypropan-2-ol

1-[4-(4-Chlorophenyl)piperazinyl]-3-indan-5-yloxypropan-2-ol

Cat. No.: B12134809
M. Wt: 386.9 g/mol
InChI Key: RBWRULSXJZMULZ-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorophenyl)piperazinyl]-3-indan-5-yloxypropan-2-ol is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and an indan-5-yloxypropan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chlorophenyl)piperazinyl]-3-indan-5-yloxypropan-2-ol typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing the reaction mixture at elevated temperatures and subsequent purification through crystallization or extraction .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chlorophenyl)piperazinyl]-3-indan-5-yloxypropan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[4-(4-Chlorophenyl)piperazinyl]-3-indan-5-yloxypropan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-Chlorophenyl)piperazinyl]-3-indan-5-yloxypropan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H27ClN2O2

Molecular Weight

386.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)piperazin-1-yl]-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol

InChI

InChI=1S/C22H27ClN2O2/c23-19-5-7-20(8-6-19)25-12-10-24(11-13-25)15-21(26)16-27-22-9-4-17-2-1-3-18(17)14-22/h4-9,14,21,26H,1-3,10-13,15-16H2

InChI Key

RBWRULSXJZMULZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC(CN3CCN(CC3)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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